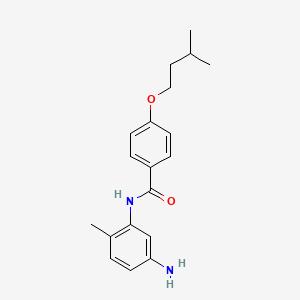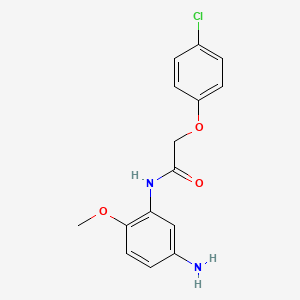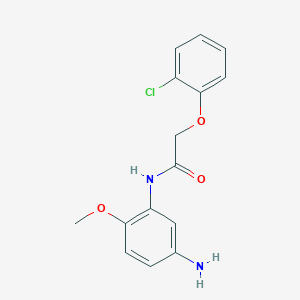
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide
説明
“N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide” is a chemical compound . The molecular formula of this compound is C15H15ClN2O .
Synthesis Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides, which includes the compound , involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The process further includes purifying the N-(3-amino-4-chlorophenyl) acylamides by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H15ClN2O . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(3-amino-4-chlorophenyl) acylamides include the reaction of 1-chloro-2,4-diaminobenzene with at least one acyl chloride . The reaction takes place in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .科学的研究の応用
Dopamine Receptor Ligands :
- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, has been studied for its high affinity and selectivity as a dopamine D(4) receptor ligand. Modifications to its structure affected its dopamine D(4) receptor affinity, indicating potential applications in neuroscience and pharmacology research (Perrone et al., 2000).
Anticancer Activity :
- Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, another related compound, revealed its selective toxicity for hypoxic cells, which is potentially due to enzymatic reduction. This property is significant for developing hypoxia-selective cancer therapies (Palmer et al., 1995).
Chemokine Receptor Antagonism :
- A study on N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide revealed its potent activity as a C-C chemokine receptor 1 (CCR1) antagonist. This suggests applications in immunology and inflammatory disease research (Hong et al., 2015).
Human Adenovirus Inhibitors :
- Novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), highlighting their potential in antiviral research (Xu et al., 2020).
Antiproliferative Activity :
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied for its antiproliferative activity against various cancer cell lines, indicating its potential in cancer research (Huang et al., 2020).
Molecular Interaction Studies :
- Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into intermolecular interactions, which are crucial for understanding molecular behavior in various scientific applications (Karabulut et al., 2014).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-13-7-8-15(18)16(19)11-13/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOZUIQMCXMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


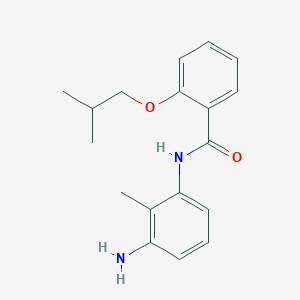

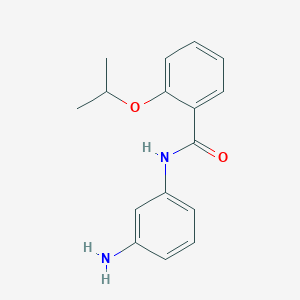
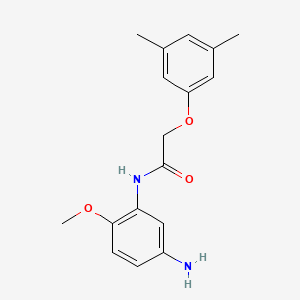
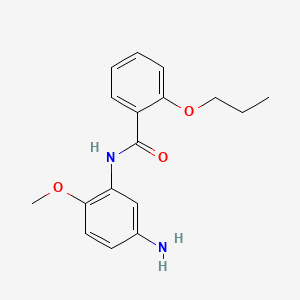

![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)

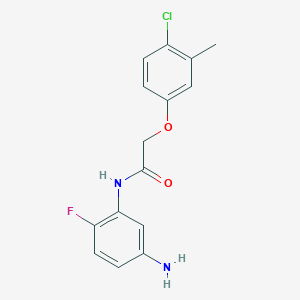
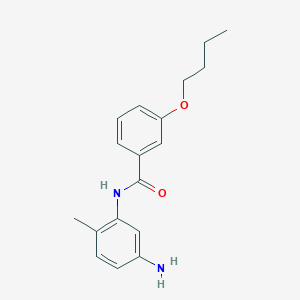
![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)
